molecular formula C3H6BrNO2 B1585095 2-Bromo-2-nitropropane CAS No. 5447-97-2

2-Bromo-2-nitropropane

Cat. No. B1585095
CAS RN: 5447-97-2
M. Wt: 167.99 g/mol
InChI Key: OADSZWXMXIWZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bronopol, or 2-Bromo-2-nitropropane-1,3-diol, is an organic compound with wide-spectrum antimicrobial properties . It is a white solid, although commercial samples may appear yellow . It was first synthesized in 1897 and is used as a preservative in many consumer products such as shampoos and cosmetics .


Synthesis Analysis

Bronopol is produced by the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The world production of Bronopol has increased from the tens of tonnes in the late 1970s to current estimates in excess of 5,000 tonnes .


Molecular Structure Analysis

The molecular formula of 2-Bromo-2-nitropropane is C3H6BrNO4 .


Chemical Reactions Analysis

Photoexcitation of 2-bromo-2-nitropropane (BNP) at 248 and 193 nm generates OH, Br, and NO2 among other products . The OH fragment is detected by laser-induced fluorescence spectroscopy, and its translational and internal state distributions (vibration, rotation, spin-orbit, and Λ-doubling components) are probed .


Physical And Chemical Properties Analysis

Bronopol is a white solid with a density of 1.1 g/cm³ . It has a melting point of 130°C (266°F; 403 K) and decomposes at a boiling point of 140°C (284°F; 413 K) .

Scientific Research Applications

Decomposition Mechanism of Energetic Materials

2-Bromo-2-nitropropane plays a crucial role in understanding the decomposition mechanisms of energetic materials with nitro substituents. Research demonstrates that this compound helps in generating key intermediates like 2-nitropropene and 2-nitro-2-propyl radicals, which undergo various unimolecular dissociation events. These studies provide insights into the decomposition mechanism of larger energetic materials with geminal dinitro groups (Booth et al., 2013).

Synthesis of Chalcone Analogues

In the field of organic synthesis, 2-Bromo-2-nitropropane is utilized in the formation of α,β-unsaturated ketones, acting as a key component in a S(RN)1 mechanism. This method allows the synthesis of a wide variety of chalcone analogues, which are significant in various chemical processes (Curti et al., 2007).

Indium-Mediated Aza-Henry Reaction

Another application of 2-Bromo-2-nitropropane is in the indium-mediated Aza-Henry reaction of imines. This method leads to the formation of 2-nitroamines, showcasing the compound's versatility in facilitating novel organic reactions (Soengas et al., 2012).

Investigation of Photodissociation Pathways

Further studies focus on the photodissociation pathways of 2-Bromo-2-nitropropane. This research is pivotal in understanding the dissociation channels of the 2-nitro-2-propyl radical intermediate, which is significant for the study of nitro-containing compounds in energetic materials (Booth et al., 2014).

Safety And Hazards

Bronopol may form combustible dust concentrations in air . It causes skin irritation and serious eye damage . It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It is also very toxic to aquatic life .

properties

IUPAC Name

2-bromo-2-nitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO2/c1-3(2,4)5(6)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADSZWXMXIWZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)([N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202876
Record name 2-Bromo-2-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-nitropropane

CAS RN

5447-97-2
Record name 2-Bromo-2-nitropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5447-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-2-nitropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5447-97-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-2-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2-nitropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-2-nitropropane
Reactant of Route 2
2-Bromo-2-nitropropane
Reactant of Route 3
2-Bromo-2-nitropropane
Reactant of Route 4
2-Bromo-2-nitropropane
Reactant of Route 5
2-Bromo-2-nitropropane
Reactant of Route 6
2-Bromo-2-nitropropane

Citations

For This Compound
2,990
Citations
JA Shepherd, RD Waigh, P Gilbert - Antimicrobial agents and …, 1988 - Am Soc Microbiol
Patterns of growth inhibition of Escherichia coli in the presence of 2-bromo-2-nitropropane-1,3-diol (bronopol) indicate a period of biocide-induced bacteriostasis followed by growth at …
Number of citations: 107 journals.asm.org
I Schmeltz, A Wenger - Food and Cosmetics Toxicology, 1979 - Elsevier
In a model study, 2-bromo-2-nitropropane-1,3-diol (BNPD), an antibacterial and antifungal agent, was shown to nitrosate diethanolamine and triethanolamine. The reaction between …
Number of citations: 40 www.sciencedirect.com
RS Booth, CS Lam, MD Brynteson… - The Journal of …, 2013 - ACS Publications
… of 2-bromo-2-nitropropane at 193 nm and the subsequent unimolecular dissociation of the intermediates above. Our results demonstrate that 2-bromo-2-nitropropane has four primary …
Number of citations: 14 pubs.acs.org
JTH ONG, BSR Elizabeth - J. Soc. Cosmet. Chem, 1980 - Citeseer
… the amount of N203 produced by 2-bromo-2-nitropropane- … involving the decomposition of 2-bromo-2-nitropropane-l,3-diol and… of 2-bromo-2-nitropropane-l,3-diol in the solutions (eq 5). …
Number of citations: 20 citeseerx.ist.psu.edu
BR Cho, YS Suh, SJ Lee, EJ Cho - The Journal of Organic …, 1994 - ACS Publications
… Perhaps the simplest reaction that proceeds via theSET pathway is that between 2-bromo-2-nitropropane and 2-nitro-2-propyl anion (eq l).910 The latter is assumed to …
Number of citations: 9 pubs.acs.org
G Montero, G Quintanilla, F Barba - Electrochimica acta, 1997 - Elsevier
… In the present work we carried out the cathodic reduction of 2-bromo-2-nitropropane … Scheme 2 (Process B) shows the result of the reduction of 2-bromo-2-nitropropane under the same …
Number of citations: 6 www.sciencedirect.com
RS Booth, MD Brynteson, SH Lee, JJ Lin… - The Journal of …, 2014 - ACS Publications
… fluorescence experiments on 2-bromo-2-nitropropane after … concentrated on using 2-bromo-2-nitropropane as a model … photodissociation dynamics of 2-bromo-2-nitropropane. In our …
Number of citations: 2 pubs.acs.org
A Saha, M Kawade, HP Upadhyaya, A Kumar… - The Journal of …, 2011 - pubs.aip.org
… Studies on photodissociation dynamics of 2-bromo-2nitropropane (BNP) at 193 nm were undertaken to investigate the effects of Br atom on the dynamics of OH formation. The presence …
Number of citations: 8 pubs.aip.org
DE Bartak, MD Hawley - Journal of Electroanalytical Chemistry and …, 1971 - Elsevier
… In a typical experiment, the potential of the working electrode was set sufficiently cathodic to reduce the 2-bromo-2-nitropropane, but not so cathodic as to reduce 2,3-dinitro-2,3-…
Number of citations: 4 www.sciencedirect.com
BR Cho, SJ Lee, YK Kim - The Journal of Organic Chemistry, 1995 - ACS Publications
… almost instantaneous, producing l-aryl-2-nitropropenes, 2-bromo-2-nitropropane, and 2,3-dimethyl-2,3-dinitrobutane. Addition of 1 equiv of p-dinitrobenzene or di-Zeri-butyl nitroxide …
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.